2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide
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Overview
Description
The compound “2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic moieties . These include a thiophene ring, a pyrrolidine ring, and a benzothiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve various condensation reactions . For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The compound contains a thiophene ring, a pyrrolidine ring, and a benzothiazole ring . The exact structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its functional groups and overall polarity .Scientific Research Applications
- Research : Investigate its effectiveness against bacteria, fungi, and other pathogens. Assess its potential as a novel antimicrobial agent .
- Research : Evaluate its antitumor activity against specific cancer cell lines. Consider using standard assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in vitro .
- Research : Explore its anti-inflammatory and analgesic properties. Compare them to established drugs like indomethacin and celecoxib .
- Research : Determine the ulcerogenic index of this compound. Assess its gastrointestinal effects compared to reference drugs .
- Research : Investigate synthetic routes to prepare 2,3,5-trisubstituted thiophene derivatives. Consider innovative cyclization strategies .
- Research : Explore this compound’s potential as an AMR-fighting agent. Consider its role in combating resistant pathogens .
Antimicrobial Activity
Antitumor Potential
Anti-Inflammatory and Analgesic Effects
Ulcerogenic Index Assessment
Thiophene Derivatives Synthesis
Drug Development and AMR Challenges
Future Directions
Mechanism of Action
Target of Action
The compound “2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide” contains a thiophene ring. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the known activities of other thiophene derivatives, it could potentially have a variety of biological effects .
properties
IUPAC Name |
2-ethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-2-18-21-16-4-3-14(9-17(16)25-18)19(23)20-15-5-7-22(11-15)10-13-6-8-24-12-13/h3-4,6,8-9,12,15H,2,5,7,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWSZAFRNJAIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(C3)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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